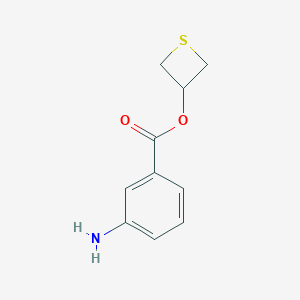
Thietan-3-yl 3-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thietan-3-yl 3-aminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Thietan-3-yl 3-aminobenzoate serves as an important intermediate in organic synthesis. It can be used to produce various derivatives through reactions such as acylation and amination. The compound's unique thietane ring structure provides it with distinct reactivity that can be exploited in synthetic pathways.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Acylation | Formation of acyl derivatives | |
| Amination | Synthesis of amine derivatives | |
| Reduction | Conversion to corresponding thietane amines |
Pharmaceutical Applications
This compound exhibits promising biological activities, including antimicrobial and anticancer properties. Its derivatives have been studied for their potential use in drug development.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of thietan derivatives, revealing significant inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development.
Agricultural Uses
The compound has also been explored for agricultural applications, particularly as a pesticide or herbicide. Its thietane structure contributes to its efficacy in targeting specific pests while minimizing harm to non-target organisms.
Table 2: Agricultural Applications of this compound
| Application Type | Description | Reference |
|---|---|---|
| Pesticide | Effective against specific insect pests | |
| Herbicide | Selective action on broadleaf weeds |
Biological Studies
Recent research has highlighted the potential of thietan-based compounds in biological systems. Studies have shown that modifications to the thietan ring can enhance bioactivity and selectivity for biological targets.
Case Study: Anticancer Activity
Research published in the Journal of Organic Chemistry demonstrated that certain thietan derivatives exhibit cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. The study focused on the structure-activity relationship (SAR) to optimize efficacy.
Eigenschaften
CAS-Nummer |
167167-79-5 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
thietan-3-yl 3-aminobenzoate |
InChI |
InChI=1S/C10H11NO2S/c11-8-3-1-2-7(4-8)10(12)13-9-5-14-6-9/h1-4,9H,5-6,11H2 |
InChI-Schlüssel |
QRODHUNMWQDESK-UHFFFAOYSA-N |
SMILES |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
Kanonische SMILES |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
Synonyme |
3-Thietanol,3-aminobenzoate(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















